molecular formula C12H11Br B183722 2-(2-Bromoethyl)naphthalene CAS No. 2086-62-6

2-(2-Bromoethyl)naphthalene

Cat. No.: B183722
CAS No.: 2086-62-6
M. Wt: 235.12 g/mol
InChI Key: DNJYJMDQLURVBB-UHFFFAOYSA-N
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Description

Nomenclature and Structural Specificity of 2-(2-Bromoethyl)naphthalene

The precise identification and structural understanding of a chemical compound are fundamental to its application in research. This compound is a distinct chemical entity with a specific arrangement of atoms that dictates its reactivity.

The compound's systematic IUPAC name is This compound . It is registered under the CAS Number 2086-62-6 . smolecule.comrsc.org Its molecular structure consists of a naphthalene (B1677914) ring system where a bromoethyl group (–CH₂CH₂Br) is attached to the carbon at the 2-position (also known as the β-position). cymitquimica.com This specific substitution pattern is crucial and distinguishes it from its isomer, 1-(2-Bromoethyl)naphthalene (CAS RN 13686-49-2), where the bromoethyl group is located at the 1-position (α-position). cymitquimica.com This positional isomerism can lead to differences in reactivity due to varying steric hindrance and electronic effects at the α- versus the β-position. cymitquimica.com

The presence of the bromine atom, a good leaving group, on the terminal carbon of the ethyl side chain makes the compound particularly susceptible to nucleophilic substitution reactions, a key feature of its chemical utility. cymitquimica.comresearchgate.net

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC NameThis compound
CAS Number2086-62-6 smolecule.comrsc.orgguidechem.com
Molecular FormulaC₁₂H₁₁Br rsc.orgcymitquimica.com
Molecular Weight235.12 g/mol rsc.orgcymitquimica.com
InChI KeyDNJYJMDQLURVBB-UHFFFAOYSA-N cymitquimica.com
Canonical SMILESC1=CC=C2C=C(C=CC2=C1)CCBr

Positioning this compound within Polycyclic Aromatic Hydrocarbon Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. Naphthalene, with its two fused benzene (B151609) rings, is the simplest member of this extensive family. PAHs are typically planar, non-polar molecules known for their characteristic aromaticity and are often found in fossil fuels.

This compound is a functionalized derivative of naphthalene. While the core naphthalene structure retains its aromatic character, the introduction of the bromoethyl side chain fundamentally alters its chemical personality. This functionalization transforms the relatively inert hydrocarbon into a reactive intermediate. The electron-rich naphthalene ring can influence the reactivity of the side chain, while the bromoethyl group provides a specific site for chemical modification. This duality makes this compound a versatile tool in synthetic chemistry, allowing for the strategic introduction of the naphthyl moiety into larger, more complex molecular frameworks. cymitquimica.com It serves as a bridge between simple aromatic precursors and sophisticated polycyclic systems used in advanced materials and medicinal chemistry. cymitquimica.com

Overview of Research Trajectories for this compound

The research utility of this compound stems almost entirely from its role as a synthetic intermediate and a molecular building block. cymitquimica.com Its bifunctional nature—a stable aromatic core and a reactive alkyl halide—has been exploited in several key research areas.

A primary application is in alkylation and cycloaddition reactions . cymitquimica.com The reactive carbon-bromine bond allows for facile nucleophilic substitution, enabling the attachment of the 2-naphthylethyl group to a wide variety of molecules. For instance, it is used in the synthesis of complex phenol (B47542) derivatives where it is added to a phenolic compound in the presence of a base like potassium carbonate. These alkylation strategies are fundamental for constructing larger molecules with specific properties.

A notable research trajectory is the synthesis of imidazolium (B1220033) salts . In one documented study, this compound was reacted with 4,5-dichloroimidazole (B103490) in acetonitrile (B52724) under reflux conditions. This reaction produced a series of asymmetric imidazolium salts with yields ranging from moderate to high (31% to 84%), demonstrating the compound's efficiency in creating these structures which have applications in ionic liquids and as precursors to N-heterocyclic carbenes. cymitquimica.com

Furthermore, the compound is a key precursor in the development of potential pharmaceutical agents and materials science applications. cymitquimica.com The naphthalene unit is a common motif in bioactive molecules and functional materials. By using this compound, researchers can incorporate this moiety to explore new drug candidates or to create novel polymers and dyes. cymitquimica.com While its isomer, 1-(2-bromoethyl)naphthalene, has been specifically cited for use in synthesizing non-proteinogenic amino acids, the reactivity profile of the 2-isomer suggests its applicability in similar synthetic strategies. cymitquimica.com

The synthesis of this compound itself is well-established, often proceeding via the bromination of 2-vinylnaphthalene (B1218179) with reagents like N-bromosuccinimide (NBS) under radical-initiated conditions. cymitquimica.com The reaction yield is influenced by parameters such as solvent choice, temperature, and reaction time. cymitquimica.com

Table 2: Selected Synthetic Applications of this compound
Reaction TypeReactantsKey Product TypeSignificance
Nucleophilic Substitution4,5-dichloroimidazoleAsymmetric Imidazolium Salts cymitquimica.comPrecursors for ionic liquids and N-heterocyclic carbenes. cymitquimica.com
AlkylationPhenol derivatives, K₂CO₃Naphthylethyl-substituted ethersConstruction of complex organic molecules.
General IntermediateVarious nucleophilesPharmaceutical and Material Precursors cymitquimica.comIncorporation of the 2-naphthylethyl moiety into functional molecules. cymitquimica.com

Mentioned Compounds

Compound NameCAS NumberMolecular Formula
This compound2086-62-6C₁₂H₁₁Br
Naphthalene91-20-3C₁₀H₈
1-(2-Bromoethyl)naphthalene13686-49-2C₁₂H₁₁Br
4,5-dichloroimidazole3335-50-0C₃H₂Cl₂N₂
Acetonitrile75-05-8C₂H₃N
Potassium Carbonate584-08-7K₂CO₃
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂
2-Vinylnaphthalene827-54-3C₁₂H₁₀

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoethyl)naphthalene
Source PubChem
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InChI

InChI=1S/C12H11Br/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJYJMDQLURVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281270
Record name 2-(2-bromoethyl)naphthalene
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Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086-62-6
Record name 2086-62-6
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Record name 2-(2-bromoethyl)naphthalene
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Record name 2-(2-bromoethyl)naphthalene
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Synthetic Methodologies for 2 2 Bromoethyl Naphthalene and Its Precursors

Established Synthetic Routes to 2-(2-Bromoethyl)naphthalene

The preparation of this compound can be broadly categorized into direct synthesis from readily available starting materials and multi-step sequences involving the conversion of functionalized naphthalenes.

Literature Procedures for Direct Synthesis

Direct synthetic approaches to this compound often utilize precursors that already contain the ethylnaphthalene skeleton or a group that can be readily converted to the bromoethyl functionality. One common method involves the bromination of 2-vinylnaphthalene (B1218179). This reaction is typically carried out using N-bromosuccinimide (NBS) under radical-initiated conditions. Key parameters influencing the reaction's success include the choice of solvent, with carbon tetrachloride often being employed, and careful temperature control, generally between 60–80°C. The reaction time can vary from 12 to 24 hours.

Another direct approach starts from 2-ethylnaphthalene (B165323). The side-chain bromination of 2-ethylnaphthalene can be achieved using radical initiators like AIBN and UV irradiation in a solvent such as carbon tetrachloride at temperatures ranging from 60–80°C.

Preparation from Functionalized Naphthalene (B1677914) Derivatives

An alternative and widely used strategy is the conversion of 2-(naphthalen-2-yl)ethanol. This alcohol can be transformed into the target bromoalkane through a nucleophilic substitution reaction. Reagents such as phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) gas are effective for this conversion. guidechem.com For instance, the reaction of 2-(naphthalen-2-yl)ethanol with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in dichloromethane (B109758) at room temperature for one hour has been reported to yield this compound in 73% yield. guidechem.com

The precursor, 2-(naphthalen-2-yl)ethanol, can be synthesized from naphthalen-2-yl-acetic acid via reduction with a reagent like lithium aluminum hydride (LiAlH₄) in diethyl ether. guidechem.com

Strategic Considerations in Bromination for this compound Formation

The successful synthesis of this compound via bromination reactions hinges on controlling the reaction's selectivity. Both regioselectivity (the position of bromination on the naphthalene ring system) and chemoselectivity (the specific site of bromination, i.e., the side chain versus the aromatic ring) are critical considerations.

Regioselectivity and Chemoselectivity in Alkyl Side-Chain Bromination

When starting with a precursor like 2-ethylnaphthalene, the primary challenge is to achieve selective bromination at the benzylic position of the ethyl side chain, avoiding substitution on the aromatic naphthalene core. The use of radical bromination conditions, such as those employing N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light, favors side-chain halogenation over aromatic substitution. The stability of the resulting benzylic radical intermediate directs the bromination to the carbon adjacent to the naphthalene ring.

Catalytic and Reagent-Based Approaches for Controlled Bromination

To enhance the selectivity of side-chain bromination, various catalytic and reagent-based approaches have been developed. For the related compound, 2-(bromomethyl)naphthalene (B188764), selective benzylic bromination of 2-methylnaphthalene (B46627) has been achieved using bromine in heptane (B126788) in the presence of lanthanum acetate (B1210297) hydrate. tandfonline.com Electrochemical methods have also been explored for the side-chain bromination of 2-methylnaphthalene, offering a simple procedure with high selectivity. researchgate.net These methods could potentially be adapted for the synthesis of this compound.

The choice of brominating agent is also crucial. While molecular bromine can be used, it is often less selective. N-Bromosuccinimide (NBS) is a preferred reagent for allylic and benzylic brominations as it provides a low, constant concentration of bromine, which helps to suppress competing ionic reactions on the aromatic ring. guidechem.com

Purification and Isolation Techniques for this compound

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, byproducts, and reagents. Column chromatography is a commonly employed technique for this purpose. A typical procedure involves using silica (B1680970) gel as the stationary phase and a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate.

Reactivity Profiles and Mechanistic Investigations of 2 2 Bromoethyl Naphthalene

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The primary carbon atom bonded to the bromine atom in 2-(2-bromoethyl)naphthalene is an electrophilic center, readily attacked by nucleophiles. This reactivity allows for the introduction of a wide variety of functional groups, making it a valuable building block in the synthesis of more complex molecules. cymitquimica.com These reactions typically involve the displacement of the bromide ion, which is a good leaving group.

Given that this compound is a primary alkyl halide, its substitution reactions predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org This pathway involves a single transition state where the incoming nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving bromide ion. The reaction is second-order, with its rate dependent on the concentrations of both the substrate and the nucleophile. libretexts.org

A variety of nucleophiles can be employed to displace the bromide. Common examples include:

Amines, thiols, and alkoxides : These nucleophiles can replace the bromine atom to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. smolecule.com

Heterocyclic compounds : The compound can be used to alkylate nitrogen-containing heterocycles. For instance, it reacts with 4,5-dichloroimidazole (B103490) in refluxing acetonitrile (B52724) to produce substituted imidazolium (B1220033) salts in moderate to high yields.

Cyanide ions : Treatment with reagents like potassium cyanide (KCN) can introduce a nitrile group, extending the carbon chain and providing a functional group that can be further transformed. vulcanchem.com

The general scheme for an SN2 reaction of this compound is depicted below:

Scheme 1: General Intermolecular SN2 Reaction

Generated code

Where Nu⁻ represents a generic nucleophile.

The efficiency of these reactions is influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature. Polar aprotic solvents are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

When a nucleophilic center is present within the same molecule as the bromoethyl group, intramolecular cyclization can occur to form a new ring structure. This process is a powerful strategy in organic synthesis for constructing cyclic compounds. The reaction still proceeds via a nucleophilic substitution mechanism, but the nucleophile and electrophile are part of the same molecule.

An example of a related transformation is the organocatalytic Cloke-Wilson rearrangement, where 2-(bromomethyl)naphthalene (B188764) promotes a tandem intramolecular ring-opening and recyclization of cyclopropanes to construct 2,3-dihydrofurans. nih.govorganic-chemistry.org While this involves the bromomethyl analogue, the principle of using the reactive C-Br bond to initiate ring-forming cascades is applicable. Another relevant process involves the intramolecular cyclization of alkenyl substrates, where a double bond acts as the nucleophile to displace a halide, often facilitated by a promoter. chiba-u.jp

For this compound derivatives, if a suitable nucleophile (e.g., an alcohol, amine, or carbanion) is positioned appropriately on the naphthalene (B1677914) ring or an attached side chain, an intramolecular SN2 reaction can lead to the formation of a new fused or spirocyclic ring system. The success and regioselectivity of such cyclizations are governed by Baldwin's rules, which predict the relative favorability of different ring-closing pathways based on the size of the ring being formed and the geometry of the transition state.

The SN2 reaction is characterized by a specific stereochemical outcome: inversion of configuration at the electrophilic carbon center. This occurs because the nucleophile attacks from the side opposite to the leaving group (backside attack). mdpi.com

In the case of this compound, the carbon atom bearing the bromine (Cβ) is not a stereocenter. However, the carbon adjacent to it (Cα) is. If a reaction were to occur at a chiral analogue, for example, (R)-1-(naphthalen-2-yl)-2-bromoethane, the SN2 reaction with a nucleophile would lead to the formation of the (S)-product.

Table 1: Stereochemical Outcome of a Hypothetical SN2 Reaction

Starting Material (Chiral Analogue)NucleophileProductStereochemistry
(R)-1-(naphthalen-2-yl)-2-bromoethaneOH⁻(S)-2-(naphthalen-2-yl)ethanolInversion
(S)-1-(naphthalen-2-yl)-2-bromoethaneCN⁻(R)-3-(naphthalen-2-yl)propanenitrileInversion

This stereospecificity is a cornerstone of the SN2 mechanism and is a critical consideration in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount. mdpi.com

Intramolecular Cyclization Reactions for Ring Formation

Elimination Reactions Leading to Unsaturated Naphthalene Derivatives

In addition to substitution, alkyl halides like this compound can undergo elimination reactions to form alkenes. evitachem.com When treated with a strong, sterically hindered base, a proton is abstracted from the carbon atom adjacent to the one bearing the bromine (the α-carbon), and the bromide ion is eliminated in a concerted process. This is known as the E2 (bimolecular elimination) mechanism. libretexts.org

The reaction of this compound with a strong base, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide, leads to the formation of 2-vinylnaphthalene (B1218179).

Scheme 2: E2 Elimination of this compound

Generated code

The E2 mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group. This stereoelectronic requirement influences the geometry of the resulting alkene, although in this specific case, only one alkene product is possible. The competition between SN2 and E2 pathways is a key aspect of the reactivity of alkyl halides. The outcome is influenced by several factors:

Nature of the base/nucleophile : Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination, whereas strong, unhindered nucleophiles (e.g., iodide) favor SN2 substitution.

Reaction temperature : Higher temperatures generally favor elimination over substitution.

Organometallic Transformations Involving the Bromoethyl Group

The carbon-bromine bond in this compound is a versatile handle for organometallic chemistry. It can be used to form organometallic reagents or participate directly as an electrophile in various metal-catalyzed cross-coupling reactions.

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While traditionally used with aryl and vinyl halides, advancements have extended their utility to alkyl halides.

Suzuki Coupling : This reaction typically involves the palladium- or nickel-catalyzed coupling of an organoboron compound with an organohalide. The coupling of sp³-hybridized alkyl halides, such as this compound, is challenging but can be achieved using specialized nickel-based catalyst systems. google.com These reactions provide a direct method to couple the ethylnaphthalene moiety to aryl, heteroaryl, or alkenyl groups. google.com

Heck Reaction : The conventional Heck reaction couples an aryl or vinyl halide with an alkene. A direct Heck reaction with a saturated alkyl halide like this compound is not standard. However, innovative one-pot protocols have been developed where the alkyl halide is first converted into an alkene in situ via base-mediated dehydrohalogenation. This newly formed alkene (2-vinylnaphthalene) can then participate in a subsequent Heck coupling with an aryl halide in the same reaction vessel. rsc.org

Negishi Coupling : The Negishi coupling, which pairs an organozinc reagent with an organohalide, is highly effective for forming sp³-sp², and even sp³-sp³ bonds. rsc.org this compound can serve as the electrophilic partner in a reaction with a pre-formed organozinc compound. Alternatively, it can be converted into its corresponding organozinc reagent by reacting with activated zinc (Rieke zinc). rsc.org This organozinc species can then be coupled with various aryl or vinyl halides in the presence of a palladium or nickel catalyst. rsc.orgnih.gov This method is particularly valuable for coupling unactivated, primary alkyl bromides. nih.gov

Table 2: Overview of Cross-Coupling Applications

Coupling ReactionTypical Partners for this compoundCatalyst SystemBond Formed
Suzuki Arylboronic acid / esterNickel-based(Naphthyl)ethyl-Aryl
Heck (in situ) Aryl halide (after conversion to 2-vinylnaphthalene)Palladium-based(Naphthyl)vinyl-Aryl
Negishi Aryl halide (after conversion to organozinc reagent)Palladium or Nickel-based(Naphthyl)ethyl-Aryl

These organometallic transformations significantly broaden the synthetic utility of this compound, enabling its incorporation into a diverse array of complex molecular architectures.

Formation of Organometallic Species and Complexes

This compound serves as a precursor in the synthesis of various organometallic species. The presence of a bromoethyl group attached to the naphthalene ring allows for its participation in reactions that form carbon-metal bonds, leading to the creation of valuable intermediates for further organic transformations.

One of the most common applications is in the formation of Grignard reagents. numberanalytics.com The reaction of this compound with magnesium metal in an anhydrous ether solvent is expected to yield the corresponding organomagnesium halide, 2-(2-naphthyl)ethylmagnesium bromide. This process involves the insertion of magnesium into the carbon-bromine bond. numberanalytics.comumkc.edu While specific studies detailing the preparation of this particular Grignard reagent are not abundant in the provided results, the general principles of Grignard reagent formation from alkyl halides are well-established. numberanalytics.comumkc.edu The resulting Grignard reagent would be a potent nucleophile, useful for creating new carbon-carbon bonds by reacting with electrophiles like carbonyl compounds. numberanalytics.com

Furthermore, this compound and its derivatives can react with other metals and metal complexes to form a range of organometallic compounds. For instance, the related compound, 2-(bromomethyl)naphthalene, has been shown to react with sodium cyclopentadienyldicarbonylferrate and sodium tetracarbonylcobaltate to produce σ-bonded organoiron and organocobalt complexes, respectively. In these reactions, the metal carbonylate anion displaces the bromide ion to form a direct metal-carbon bond. Similar reactivity can be anticipated for this compound, leading to the formation of analogous transition metal complexes. These complexes have potential applications in catalysis and organic synthesis.

The following table summarizes the types of organometallic species that can be formed from naphthalene-based bromoalkyl compounds:

PrecursorReagentProduct TypeReference
2-(Bromomethyl)naphthaleneNa[(η⁵-C₅H₅)Fe(CO)₂]σ-bonded organoiron complex
2-(Bromomethyl)naphthaleneNa[Co(CO)₄]σ-bonded organocobalt complex
This compoundMagnesium (Mg)Grignard Reagent numberanalytics.com

Reduction Methodologies for this compound

The bromoethyl group in this compound can be reduced through several methodologies, leading to the formation of 2-ethylnaphthalene (B165323) or other reduced products. These reactions are significant for removing the bromine functionality and introducing an ethyl group, a common substituent in various chemical structures.

Catalytic Hydrodebromination Processes

Catalytic hydrodebromination is a key method for the reduction of this compound. This process involves the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond, typically in the presence of a metal catalyst and a hydrogen source. researchgate.net While specific examples detailing the catalytic hydrodebromination of this compound are not extensively covered in the search results, the general principles are well-established for similar benzylic and allylic bromides. rsc.org Rhodium porphyrin complexes, for instance, have been shown to catalyze the hydrodebromination of such compounds using water as the hydrogen source. rsc.org Palladium catalysts are also widely recognized for their efficacy in hydrodehalogenation reactions. researchgate.net The reaction generally proceeds via oxidative addition of the alkyl halide to the metal center, followed by a step that introduces a hydride, and finally reductive elimination to yield the dehalogenated product.

Reductive Coupling Reactions

This compound can undergo reductive coupling reactions, where two molecules of the halide are joined together with the elimination of the bromine atoms. A classic example of this type of reaction is the Wurtz reaction, which involves the treatment of an alkyl halide with sodium metal to form a new carbon-carbon bond. iitk.ac.in The general equation for the Wurtz reaction is: 2 R-X + 2 Na → R-R + 2 NaX. iitk.ac.in In the context of this compound, this would lead to the formation of 1,4-di(2-naphthyl)butane. The mechanism of the Wurtz reaction can involve both organometallic intermediates and radical pathways. iitk.ac.in

Reductive coupling can also be promoted by other reducing agents, such as zinc. scielo.br Studies on the reductive coupling of benzylic halides have shown that zinc can effectively promote the homocoupling of these compounds in an aqueous medium. scielo.br However, the yield of the coupling product can be influenced by factors such as steric hindrance and the presence of co-solvents. For instance, the reductive coupling of 2-(bromomethyl)naphthalene using zinc was reported to give a poor yield, potentially due to the use of a co-solvent. scielo.br

Exploration of Radical Reaction Pathways

The reactivity of this compound can also be explored through radical reaction pathways. The carbon-bromine bond can undergo homolytic cleavage under certain conditions, such as exposure to radical initiators or light, to generate a 2-(2-naphthyl)ethyl radical. This radical intermediate can then participate in a variety of subsequent reactions.

One potential radical pathway is its involvement in radical-initiated bromination reactions. For instance, the synthesis of 1-bromo-4-(2-bromoethyl)naphthalene (B15314952) can be achieved through the bromination of 4-(2-ethyl)naphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This suggests that the ethylnaphthalene precursor can undergo radical hydrogen abstraction at the benzylic position, followed by reaction with a bromine source.

Furthermore, the radical generated from this compound could potentially undergo coupling reactions. DFT calculations on the Wurtz reaction of 2-(bromomethyl)naphthalene on a silver surface have shown that the process involves C-Br bond cleavage to form a radical, followed by radical migration and C-C homocoupling. researchgate.netmdpi.com A similar mechanism could be envisioned for this compound.

Kinetic and Thermodynamic Studies of this compound Reactivity

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are essential for understanding its reactivity and for optimizing reaction conditions. While specific kinetic studies for this compound are not detailed in the provided search results, some thermodynamic data for related compounds are available.

For the isomeric 1-(2-bromoethyl)naphthalene, calculated thermodynamic properties include the standard Gibbs free energy of formation (ΔfG°) and the enthalpy of formation at standard conditions (ΔfH°gas). chemeo.com These values provide insight into the stability of the molecule.

Thermodynamic PropertyValueUnitSource
Standard Gibbs free energy of formation (ΔfG°)273.91kJ/mol chemeo.com
Enthalpy of formation at standard conditions (ΔfH°gas)151.45kJ/mol chemeo.com

For the related compound 2-bromonaphthalene, experimental data on the enthalpy of reaction (ΔrH°) and the free energy of reaction (ΔrG°) for its deprotonation in the gas phase have been determined. nist.gov These values are crucial for understanding the acidity of the aromatic protons.

Kinetic studies on related reactions, such as the palladium-catalyzed cross-coupling of 1-(bromoethyl)benzene with chlorobenzene, have shown that factors like catalyst concentration and the nature of the base can significantly impact the reaction rate and yield. rsc.org For example, lowering the palladium concentration and increasing the amount of potassium hydroxide led to a dramatic increase in the yield of the stilbene (B7821643) product. rsc.org Such findings highlight the importance of kinetic analysis in optimizing synthetic protocols.

Applications of 2 2 Bromoethyl Naphthalene in Advanced Chemical Synthesis

Utility as a Core Building Block in Organic Synthesis

As a fundamental component in organic synthesis, 2-(2-Bromoethyl)naphthalene serves as a key starting material for introducing the 2-naphthylethyl group into molecules. The presence of the bromine atom provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, which is essential for assembling more complex molecular frameworks.

Construction of Complex Naphthalene (B1677914) Architectures

The structural characteristics of this compound, particularly the reactive bromoethyl group, make it an ideal building block for constructing larger, more intricate naphthalene-based architectures. It is frequently employed in alkylation and cycloaddition reactions to create polycyclic aromatic frameworks. The naphthalene unit itself is a significant component in many larger polycyclic aromatic hydrocarbons (PAHs), which are composed of multiple fused aromatic rings. spcmc.ac.in The synthesis of derivatives like 2-bromo-3-(bromomethyl)naphthalene, a related building block, highlights the modular approach chemists use to create complex naphthalene scaffolds for various applications in synthetic chemistry. researchgate.netdergipark.org.tr By using this compound, chemists can strategically add a naphthylethyl unit, extending a molecule's carbon skeleton and introducing the specific electronic and steric properties of the naphthalene ring system.

Synthesis of Heterocyclic Systems Incorporating Naphthalene Moieties

A significant application of this compound is in the synthesis of heterocyclic compounds where the naphthalene moiety is a key substituent. The bromoethyl group readily reacts with nucleophiles, including nitrogen, oxygen, and sulfur atoms, which are core components of many heterocyclic rings.

A notable example is the synthesis of substituted imidazolium (B1220033) salts. Research has shown that this compound can be reacted with imidazole (B134444) or its derivatives, such as 4,5-dichloroimidazole (B103490), to form N-alkylated products. nih.gov These reactions, often carried out in a solvent like acetonitrile (B52724), can lead to either monosubstituted or symmetrically disubstituted imidazolium salts, which have been investigated for their potential anti-tumor activities. nih.govuakron.edu For instance, reacting this compound with imidazole and potassium tert-butoxide is a documented method for preparing 1-[2-(2-Naphthyl)ethyl]imidazole. google.com

The general reactivity of the bromoethyl group allows for the synthesis of a wide array of N-heterocycles, which are prevalent in many pharmacologically active compounds. researchgate.net

Contributions to Medicinal Chemistry and Drug Candidate Synthesis

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. ijpsjournal.com this compound serves as a crucial intermediate for introducing this valuable pharmacophore into potential drug candidates. cymitquimica.com

Derivatization for Pharmacological Screening

In drug discovery, creating a library of related compounds (derivatives) for pharmacological screening is a common strategy to identify new therapeutic agents. This compound is an excellent starting point for such derivatization. The reactive bromoethyl group can be substituted with various functional groups through nucleophilic substitution reactions, allowing for systematic modifications of the molecule's structure. This process enables the synthesis of a series of analogs where the naphthalene core is maintained, but the terminal group is altered. These analogs can then be tested against biological targets like enzymes or receptors to find compounds with desired activity. For example, naphthalene derivatives have been synthesized and screened for a wide range of activities, including anticancer, anti-inflammatory, and anti-neurodegenerative effects. ijpsjournal.comresearchgate.net The synthesis of various naphthalene-substituted thiazolidinones for anti-Parkinson's screening illustrates this approach, where a core structure is systematically modified to explore structure-activity relationships. researchgate.net

Precursor for Naphthalene-Based Bioactive Compounds

This compound is a documented precursor for the synthesis of specific, highly active pharmaceutical compounds. A key example is its use in the preparation of Xaliproden (1-[2-(2-naphthalenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine). google.comnih.gov This compound has been investigated for its neurotrophic properties and as a serotonin (B10506) 5-HT1A receptor agonist. researchgate.net The synthesis involves the reaction of this compound with 4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine, demonstrating a direct application of the starting material in constructing a complex drug candidate. google.com

Furthermore, the 2-naphthylethylamine structure, which can be derived from this compound, is the core of the antidepressant drug Agomelatine. jocpr.comgoogle.com While various synthetic routes to Agomelatine exist, the fundamental 2-naphthylethyl structure highlights the importance of intermediates like this compound in accessing this class of therapeutics. jocpr.comgoogle.comuniurb.it

Bioactive Compound/PrecursorSynthetic Application of this compound
1-[2-(2-Naphthyl)ethyl]imidazole Reacts with imidazole for synthesis of N-substituted imidazoles. google.com
Naphthalene-substituted imidazolium salts Used as an alkylating agent for imidazole and its derivatives to create salts screened for anti-tumor activity. nih.gov
Xaliproden Key precursor for the N-alkylation of 4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine. google.com
Agomelatine Analogs Provides the essential 2-naphthylethyl scaffold central to Agomelatine and its derivatives. jocpr.com

Role in Materials Science and Polymer Chemistry

The applications of this compound and its close relatives extend into the realm of materials science and polymer chemistry. cymitquimica.com The rigid, planar, and electron-rich naphthalene core imparts desirable optical and electronic properties, making it a target for inclusion in functional materials.

While direct polymerization of this compound is not widely reported, its structural analog, 2-(bromomethyl)naphthalene (B188764), is used in this field. For example, 2-(bromomethyl)naphthalene has been used to synthesize photoactive polymers for potential use in organic light-emitting diodes (OLEDs). vulcanchem.com It is also used as a starting material for RAFT (Reversible Addition-Fragmentation chain-Transfer) agents, which are crucial for controlling polymer growth in modern polymer synthesis. rsc.org On-surface synthesis studies using 2,3-bis(bromomethyl)naphthalene (B3052160) on gold surfaces have been shown to produce polymers like poly(o-naphthylene vinylene), demonstrating the potential of brominated naphthalene derivatives to form conjugated polymers. nih.gov

Given these examples, this compound is a potential monomer or functionalizing agent for polymers, where the naphthalene unit can be incorporated to enhance properties such as thermal stability, conductivity, or fluorescence. Additionally, related compounds like 1-bromo-4-(2-bromoethyl)naphthalene (B15314952) are noted as intermediates for the construction of metal-organic frameworks (MOFs), suggesting that this compound could also serve as a precursor for ligands in these highly porous materials.

Synthesis of Naphthalene-Containing Polymers and Oligomers

The chemical compound this compound serves as a valuable building block in the synthesis of polymers and oligomers that feature a naphthalene component. Its utility stems from the reactive bromoethyl group, which readily participates in various polymerization reactions. This allows for the incorporation of the bulky, aromatic naphthalene moiety into the backbone or as a pendant group of a polymer chain. The presence of the naphthalene unit can significantly influence the properties of the resulting macromolecule, including its thermal stability, photophysical characteristics, and mechanical strength.

One notable application is in the synthesis of poly(2-vinylnaphthalene) (P2VN) macrocycles. In these syntheses, living anionic polymerization of 2-vinylnaphthalene (B1218179) is initiated, and the resulting living polymer chains are then coupled using a bifunctional electrophile. While not directly this compound, related brominated compounds like 1,4-bis(bromomethyl)benzene (B118104) are used as coupling agents to create macrocyclic polymers. acs.org The study of these naphthalene-containing cyclic polymers provides insights into how the constrained topology affects the photophysical properties, such as excimer formation, compared to their linear analogues. acs.org

Furthermore, derivatives of 2-(bromomethyl)naphthalene are instrumental in creating conjugated polymers. For instance, on-surface dehalogenative homocoupling of 2,3-bis(bromomethyl)naphthalene on a gold surface leads to the formation of poly(o-naphthylene vinylidene). This non-conjugated polymer can then be converted to the conjugated poly(o-naphthylene vinylene) through mild annealing. d-nb.infonih.gov This bottom-up approach to synthesizing polymers on surfaces opens avenues for creating novel electronic materials.

The synthesis of oligomers containing naphthalene has also been explored. These oligomers, which are shorter polymer chains, can serve as models for their higher molecular weight counterparts or be used in applications where precise molecular structures are required. For example, arylene-ethynylene oligomers incorporating 1,8-bis(dimethylamino)naphthalene (B140697) ("proton sponge") units have been synthesized using various bromo- and iodo-derivatives of naphthalene in Sonogashira coupling reactions. researchgate.net While this example does not directly use this compound, it highlights the broader utility of brominated naphthalenes in constructing well-defined oligomeric structures with unique electronic and host-guest properties. researchgate.net

Polymer/Oligomer TypeMonomer/PrecursorSynthetic MethodKey Feature of Naphthalene Moiety
Poly(2-vinylnaphthalene) (P2VN) Macrocycles2-VinylnaphthaleneAnionic polymerization and couplingInfluences photophysical properties (excimer formation) in cyclic vs. linear structures. acs.org
Poly(o-naphthylene vinylene)2,3-Bis(bromomethyl)naphthaleneOn-surface dehalogenative homocouplingForms the conjugated backbone of the polymer. d-nb.infonih.gov
Arylene-Ethynylene OligomersBromo- and iodo-derivatives of naphthaleneSonogashira couplingProvides unique electronic and host-guest properties. researchgate.net

Development of Functional Materials with Naphthalene Scaffolds

The incorporation of naphthalene scaffolds, often facilitated by reactive intermediates like this compound and its derivatives, is a key strategy in the development of advanced functional materials. The unique photophysical and electronic properties of the naphthalene ring system, combined with its rigid and planar structure, make it a desirable component in materials designed for applications in electronics, photonics, and sensing.

A significant area of research is the development of materials for organic light-emitting diodes (OLEDs). Photoactive polymers containing naphthalene have been synthesized for this purpose. For example, copolymerization of 2-(bromomethyl)naphthalene-1-carboxylic acid with fluorene (B118485) derivatives has yielded materials with specific emission wavelengths and high quantum efficiencies. vulcanchem.com The naphthalene unit in these polymers plays a crucial role in tuning the electronic energy levels and enhancing the luminescent properties of the material.

Naphthalene-containing scaffolds are also used in the construction of metal-organic frameworks (MOFs). MOFs are highly porous materials with a crystalline structure, making them suitable for gas storage, separation, and catalysis. Brominated naphthalene derivatives, such as 1-bromo-4-(2-bromoethyl)naphthalene and 1-bromo-4-(dibromomethyl)naphthalene, serve as ligands in the synthesis of MOFs. The naphthalene core provides structural rigidity to the framework, while the bromine atoms act as reactive sites for coordination with metal ions.

Furthermore, the crosslinking capabilities of certain naphthalene derivatives are exploited in material science. For instance, 2,6-bis(bromomethyl)naphthalene (B51659) is a potential precursor for cross-linking agents that can be used to connect polymer chains, thereby enhancing the mechanical and thermal properties of the resulting material. smolecule.com This crosslinking ability is attributed to the two reactive bromomethyl groups that can undergo nucleophilic substitution reactions. smolecule.com

The versatility of brominated naphthalenes, including this compound, as intermediates allows for the synthesis of a wide range of functional materials. The ability to introduce the naphthalene moiety into different molecular architectures enables the fine-tuning of material properties for specific applications.

Functional MaterialNaphthalene-Containing PrecursorApplicationRole of Naphthalene Scaffold
Photoactive Polymers2-(Bromomethyl)naphthalene-1-carboxylic acidOrganic Light-Emitting Diodes (OLEDs)Tunes electronic energy levels and enhances luminescence. vulcanchem.com
Metal-Organic Frameworks (MOFs)1-Bromo-4-(2-bromoethyl)naphthalene, 1-Bromo-4-(dibromomethyl)naphthaleneGas storage, separation, catalysisProvides structural rigidity to the framework.
Cross-linked Polymeric Materials2,6-Bis(bromomethyl)naphthaleneEnhanced mechanical and thermal propertiesActs as a cross-linking agent to connect polymer chains. smolecule.com

Characterization and Spectroscopic Analysis in 2 2 Bromoethyl Naphthalene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of 2-(2-bromoethyl)naphthalene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of the atoms within the molecule.

Proton (1H) and Carbon-13 (13C) NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy of this compound reveals characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the naphthalene (B1677914) ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.4 and 8.2 ppm. The ethyl chain protons give rise to two distinct signals, which are triplets due to spin-spin coupling with each other. The methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br) are deshielded by the electronegative bromine and resonate at approximately δ 3.5–3.8 ppm, while the methylene protons adjacent to the naphthalene ring (-CH₂-Ar) appear slightly more upfield.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The carbons of the naphthalene ring will appear in the aromatic region (typically δ 120-140 ppm). The carbon of the methylene group attached to the bromine atom will be found at a chemical shift of around δ 30-35 ppm, while the carbon of the other methylene group will resonate at a slightly different position.

A representative, though not experimentally identical, dataset for a related compound, 2-(bromomethyl)naphthalene (B188764), shows a bromomethyl carbon signal at approximately δ 30 ppm. vulcanchem.com For this compound, two distinct signals for the ethyl bridge carbons would be expected.

Table 1: Representative NMR Data for Naphthalene Derivatives

CompoundNucleusChemical Shift (ppm)Multiplicity
2-(Bromomethyl)naphthalene¹H~4.64Singlet
¹H~7.46-7.81Multiplet
¹³C~30-
This compound¹H~3.5-3.8Triplet
¹H~3.2-3.5Triplet
¹H~7.4-8.2Multiplet

Note: The exact chemical shifts and multiplicities for this compound can vary depending on the solvent and the specific NMR instrument used.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To definitively assign the proton and carbon signals and to establish the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other. For this compound, a cross-peak between the two methylene triplets of the ethyl chain would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for confirming the attachment of the bromoethyl group to the C2 position of the naphthalene ring by showing correlations between the protons of the ethyl chain and the carbons of the naphthalene core.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁Br), HRMS can confirm the molecular formula by providing a highly accurate mass measurement, which can distinguish it from other compounds with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) in the mass spectrum, where two peaks of nearly equal intensity are separated by two mass units. oup.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands would be expected. These include C-H stretching vibrations from the aromatic naphthalene ring and the aliphatic ethyl chain, C=C stretching vibrations from the aromatic ring, and a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum (around 600-700 cm⁻¹). vulcanchem.com

Raman spectroscopy can also be used to identify these functional groups. The Raman spectrum of naphthalene derivatives is characterized by signals corresponding to ring stretching, C-H bending, and ring breathing vibrations. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch>3000IR, Raman
Aliphatic C-H Stretch<3000IR, Raman
Aromatic C=C Stretch~1600-1450IR, Raman
C-Br Stretch~600-700IR

X-ray Crystallography of this compound Derivatives or Complexes

While obtaining a single crystal of this compound itself might be challenging, X-ray crystallography of its derivatives or complexes can provide definitive proof of its molecular structure. This technique determines the three-dimensional arrangement of atoms in a crystal, providing precise bond lengths, bond angles, and conformational details. Studies on related brominated naphthalene compounds have utilized X-ray crystallography to elucidate their solid-state structures, revealing details about intermolecular interactions such as C-H···Br and Br···Br contacts. researchgate.netvulcanchem.com For instance, the crystal structure of a CF₂H-naphthalene derivative, synthesized from a precursor related to this compound, was unequivocally confirmed by X-ray crystallography. rsc.org

Chromatographic Methods (GC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography-Mass Spectrometry (GC-MS) : This method is well-suited for the analysis of volatile compounds like this compound. GC separates the components of a mixture, and the mass spectrometer provides identification based on their mass-to-charge ratio and fragmentation patterns. This is a common method for confirming the molecular weight (235.12 g/mol ) and identifying potential impurities. In some advanced applications, derivatization with reagents like 2-(bromomethyl)naphthalene is used to enhance the volatility and ionization efficiency of analytes for GC-MS analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful separation technique that can be used to assess the purity of this compound. It is particularly useful for non-volatile or thermally sensitive compounds. By using a suitable stationary phase and mobile phase, HPLC can effectively separate the target compound from any starting materials, byproducts, or degradation products.

Computational and Theoretical Studies on 2 2 Bromoethyl Naphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It is widely applied to molecules like 2-(2-bromoethyl)naphthalene and its derivatives to understand their fundamental electronic properties.

The electronic structure of a molecule dictates its physical and chemical properties. For this compound, the electron-rich naphthalene (B1677914) ring system combined with the electronegative bromine atom on the ethyl side chain creates a distinct electronic profile. DFT calculations can map the electron density distribution, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and localization of these orbitals are crucial for predicting reactivity. scielo.brucsb.edu

HOMO: Represents the orbital from which electrons are most readily donated. In a molecule like this compound, the HOMO is typically distributed across the π-system of the naphthalene ring, making it the primary site for electrophilic attack.

LUMO: Represents the orbital to which electrons are most readily accepted. The LUMO's location can indicate sites for nucleophilic attack. The presence of the bromoethyl group introduces σ* orbitals associated with the C-Br bond, which can mix with the π* orbitals of the naphthalene ring, influencing the LUMO's energy and location.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and electronic excitation properties. scielo.br A smaller gap suggests higher reactivity. Substituents on the naphthalene core can tune this gap; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both resulting in a smaller gap. rsc.org

Table 1: Conceptual Frontier Molecular Orbital Characteristics of this compound

Orbital Primary Localization Implied Reactivity
HOMO π-system of the naphthalene ring Site for electrophilic attack
LUMO Mix of naphthalene π* orbitals and C-Br σ* orbital Site for nucleophilic attack/electron acceptance

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

This table is a conceptual representation based on general principles of FMO theory applied to substituted naphthalenes.

DFT calculations are instrumental in predicting the reactivity and regioselectivity of chemical reactions involving this compound. By modeling the transition states of potential reaction pathways, researchers can determine the activation energies and predict the most likely products.

For instance, in electrophilic aromatic substitution on the naphthalene ring, FMO theory predicts that the attack will occur at the position where the HOMO is most localized. ucsb.edu For 2-substituted naphthalenes, electrophilic attack is generally favored at the C1 or C8 positions. DFT can provide more quantitative predictions by calculating the energies of the intermediate carbocations (sigma complexes) formed during the reaction.

Furthermore, DFT can model reactions at the bromoethyl side chain, such as nucleophilic substitution (SN2) or elimination (E2) reactions. By calculating the potential energy surface, the competition between these pathways can be evaluated under different conditions. Studies on related compounds, such as 2,3-bis(bromomethyl)naphthalene (B3052160), have used DFT to understand debromination processes and subsequent C-C bond formation on metal surfaces, highlighting the method's power in elucidating complex reaction mechanisms. d-nb.infonih.govwiley.com

Electronic Structure and Frontier Molecular Orbital Analysis

Ab Initio and Semi-Empirical Methods for Reaction Mechanism Modeling

While DFT is a workhorse, other quantum chemical methods are also employed. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) ucsb.edu and Coupled Cluster (CC) theory, offer higher accuracy for calculating electronic structures and energies, albeit at a greater computational cost. These methods can be used to benchmark DFT results and are particularly valuable for modeling reaction mechanisms where electron correlation effects are significant.

Semi-empirical methods, which use parameters derived from experimental data, provide a faster, though less accurate, alternative. They can be useful for preliminary screening of large numbers of molecules or for modeling very large systems where DFT or ab initio methods are computationally prohibitive. For a molecule like this compound, these methods could be used to model its interaction with large biological molecules or its behavior in extended material systems.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to study the conformational behavior and non-covalent interactions of molecules over time. Unlike quantum methods, MM uses classical force fields to describe the potential energy of a system, allowing for the simulation of much larger systems and longer timescales.

For this compound, MD simulations can be used to:

Explore the conformational landscape of the flexible bromoethyl side chain.

Simulate its behavior in different solvents, providing insights into solubility and aggregation.

Model its interaction with biological macromolecules, such as enzymes or DNA. Research on related naphthalene derivatives has utilized MD simulations to understand how these molecules intercalate into DNA or RNA smolecule.com and to investigate their binding to protein receptors. researchgate.net

These simulations provide a dynamic picture of molecular interactions that are crucial for understanding biological activity or the performance of materials.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models rely on molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical features of the molecules.

For derivatives of this compound, QSAR and QSPR studies could be developed to predict a wide range of endpoints.

QSAR: By synthesizing and testing a series of derivatives with modifications to the naphthalene ring or the side chain, a QSAR model could be built to predict their potential as, for example, anticancer agents or enzyme inhibitors. ijpsjournal.commdpi.com Studies on other naphthalene derivatives have successfully used QSAR to identify compounds with specific biological activities, such as cytochrome P450 inhibition.

QSPR: These models can predict physical properties like boiling point, melting point, water solubility, and partition coefficient. The predicted properties available in databases like the EPA's CompTox Chemicals Dashboard are often derived from QSPR models. epa.gov

Table 2: Predicted Physicochemical Properties for this compound

Property Predicted Average Value Unit
Boiling Point 307 °C
Melting Point 50.6 °C
Water Solubility 2.47e-5 mol/L
LogP (Octanol-Water) 4.60 -
Vapor Pressure 9.06e-4 mm Hg
Henry's Law Constant 4.68e-4 atm-m³/mol

Data sourced from the US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard, likely based on QSPR predictions. epa.gov

These predictive models are valuable tools in the early stages of drug discovery and materials science, as they allow for the virtual screening of large libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. mst.dk

Emerging Research Directions and Future Perspectives for 2 2 Bromoethyl Naphthalene

Advancements in Catalytic Systems for 2-(2-Bromoethyl)naphthalene Transformations

The functionalization of this compound is a cornerstone for the synthesis of a wide array of more complex molecules. The bromoethyl group is a versatile handle for introducing various functional groups through nucleophilic substitution reactions. Recent research has focused on the development of advanced catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

Palladium- and nickel-catalyzed cross-coupling reactions have been pivotal in this regard. These catalytic systems enable the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For instance, the Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, has been successfully employed to introduce new alkyl or aryl groups at the ethyl side chain of this compound. Similarly, the Heck reaction, which couples the bromoethyl group with alkenes, provides a direct route to more complex olefinic derivatives.

Recent advancements have focused on the design of more active and robust catalysts. This includes the development of novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands that can stabilize the metal center and facilitate the catalytic cycle. For example, the use of bulky and electron-rich phosphine ligands has been shown to improve the efficiency of cross-coupling reactions involving sterically hindered substrates.

Furthermore, there is a growing interest in the use of more sustainable and earth-abundant metal catalysts, such as iron and copper, as alternatives to precious metals like palladium. While still in earlier stages of development for this specific substrate, these efforts align with the broader goals of green chemistry.

A summary of catalytic systems and their applications in the transformation of this compound is presented in the table below.

Catalytic SystemReaction TypeApplicationKey Advantages
Palladium/Phosphine LigandsSuzuki-Miyaura CouplingC-C bond formationHigh efficiency and functional group tolerance
Palladium/NHC LigandsHeck ReactionC-C bond formation with alkenesHigh stability and activity
Nickel/Bipyridine LigandsKumada CouplingC-C bond formation with Grignard reagentsCost-effective alternative to palladium
Copper/Phenanthroline LigandsUllmann CondensationC-N and C-O bond formationEffective for heteroatom coupling

Exploration of Unconventional Reaction Pathways

Beyond traditional catalytic methods, researchers are exploring unconventional reaction pathways to functionalize this compound. These innovative approaches often leverage light or electricity to drive chemical transformations, offering unique reactivity and selectivity.

Photocatalysis has emerged as a powerful tool in organic synthesis. By using a photocatalyst that can absorb light and transfer energy to the reactants, new reaction pathways can be accessed. For this compound, photocatalytic methods could enable novel carbon-carbon and carbon-heteroatom bond formations under mild conditions. For example, the generation of a radical at the ethyl side chain through a photoredox cycle could facilitate its addition to various unsaturated systems.

Electrochemistry offers another sustainable and powerful approach for chemical synthesis. rsc.org By using electricity to drive redox reactions, the need for chemical oxidants or reductants can be eliminated. rsc.org Electrochemical methods could be employed for both the reduction of the carbon-bromine bond to generate a carbanion or a radical, or for the oxidation of the naphthalene (B1677914) ring to initiate other transformations. These reactive intermediates can then be trapped with various electrophiles or nucleophiles to create new molecular architectures. rsc.org

Mechanochemistry , the use of mechanical force to induce chemical reactions, is also a burgeoning field. Ball milling, for instance, can promote reactions in the solid state, often with reduced solvent usage. This technique could be applied to nucleophilic substitution reactions of this compound, potentially leading to faster reaction times and different product selectivities compared to solution-phase synthesis.

These unconventional methods are still being actively explored, but they hold significant promise for developing novel and more sustainable synthetic routes to valuable naphthalene-based compounds.

Integration into Supramolecular Chemistry and Nanotechnology

The rigid and aromatic nature of the naphthalene core, combined with the reactive bromoethyl handle of this compound, makes it an attractive building block for supramolecular chemistry and nanotechnology. mdpi.combham.ac.uk

In supramolecular chemistry , this compound can be used to synthesize larger, functional host-guest systems. For example, it can be incorporated into cyclodextrins, crown ethers, or calixarenes to create new receptors with specific binding properties. frontiersin.org The naphthalene unit can participate in π-π stacking interactions, which are crucial for the self-assembly of complex supramolecular architectures. mdpi.com The bromoethyl group allows for covalent attachment to other molecular components, enabling the construction of intricate and well-defined structures. mdpi.com

In the realm of nanotechnology , derivatives of this compound are being investigated for the development of novel materials with unique electronic and optical properties. The naphthalene core is a well-known chromophore, and by modifying its structure through reactions at the bromoethyl group, its photophysical properties can be tuned. This makes these compounds promising candidates for applications in organic light-emitting diodes (OLEDs), sensors, and molecular switches.

For instance, this compound can serve as a precursor for the synthesis of naphthalene-containing polymers and dendrimers. These materials can self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and vesicles, which have potential applications in drug delivery, catalysis, and electronics.

Targeted Synthesis of Highly Potent Biological Agents Based on the Naphthalene Core

The naphthalene scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. mdpi.com this compound serves as a key intermediate for the synthesis of a variety of derivatives with potential therapeutic applications. mdpi.com

The bromoethyl group allows for the introduction of various pharmacophores, which can interact with specific biological targets. For example, by reacting this compound with different amines, a library of naphthalenylethylamine derivatives can be synthesized. These compounds can then be screened for their activity against a range of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Recent research has focused on the rational design of naphthalene-based compounds with improved potency and selectivity. mdpi.com This often involves computational modeling to predict the binding of different derivatives to their target protein. For example, docking studies can be used to identify which functional groups at the ethyl side chain are most likely to enhance binding affinity.

The naphthalene core has been incorporated into compounds with a wide range of biological activities, including:

Anticancer agents: Naphthalene derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, making them promising candidates for cancer therapy. tandfonline.com

Antiviral agents: Certain naphthalene-based compounds have demonstrated activity against viruses such as HIV by targeting viral enzymes or the G-quadruplex structures in the viral genome. acs.orgresearchgate.net

Antimicrobial agents: The naphthalene moiety has been incorporated into novel antimicrobial compounds that can disrupt bacterial cell membranes. mdpi.com

Neuroprotective agents: Derivatives of naphthalene are being investigated for their potential to protect neurons from damage in neurodegenerative diseases.

The versatility of this compound as a synthetic intermediate will continue to drive the discovery of new and more potent biological agents based on the naphthalene core.

Sustainable Synthesis and Green Chemical Processes for this compound

The development of sustainable and environmentally friendly synthetic methods is a major focus in modern chemistry. For the synthesis of this compound and its derivatives, researchers are exploring greener alternatives to traditional methods.

One key area of focus is the use of greener solvents . rsc.org Traditional organic solvents are often volatile, toxic, and flammable. Researchers are investigating the use of alternative solvents such as water, supercritical fluids, and ionic liquids for the synthesis of this compound. These solvents can offer improved safety and reduced environmental impact.

Another important aspect of green chemistry is atom economy , which aims to maximize the incorporation of all atoms from the starting materials into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. The development of highly efficient catalytic systems for the transformation of this compound, as discussed in section 7.1, is therefore a key aspect of sustainable synthesis.

Furthermore, there is a growing interest in the use of renewable feedstocks for the synthesis of naphthalene and its derivatives. While currently derived from fossil fuels, researchers are exploring biocatalytic and other synthetic routes from renewable resources.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. acs.org For example, enzymes could potentially be used for the selective bromination of 2-ethylnaphthalene (B165323) to produce this compound under mild conditions. acs.org

The principles of green chemistry are being increasingly applied to the synthesis of this compound, paving the way for more sustainable and environmentally responsible chemical processes.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(2-Bromoethyl)naphthalene, and what factors influence reaction efficiency?

  • Answer : The compound is typically synthesized via bromination of 2-vinylnaphthalene using reagents like NN-bromosuccinimide (NBS) under radical-initiated conditions. Solvent choice (e.g., CCl4_4), temperature control (60–80°C), and reaction time (12–24 hours) critically influence yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Confirmation requires GC-MS and 1H^1H-NMR, with characteristic peaks for the bromoethyl group (δ 3.5–3.8 ppm, triplet) and naphthalene protons (δ 7.4–8.2 ppm) .

Q. What analytical techniques are recommended for characterizing this compound, and how should researchers address conflicting spectral data?

  • Answer : Use a combination of:

  • GC-MS : To confirm molecular weight (235.12 g/mol) and fragmentation patterns.
  • 1H^1H-NMR/13C^{13}C-NMR : To resolve structural ambiguities (e.g., distinguishing between α- and β-substituted isomers).
  • High-resolution mass spectrometry (HRMS) : For exact mass validation.
  • Reference databases : Cross-check with NIST Chemistry WebBook for spectral matches .
    • Contradiction resolution : Repeat experiments under standardized conditions and compare with peer-reviewed spectral libraries. Discrepancies in coupling constants or chemical shifts may indicate impurities or isomerization .

Advanced Research Questions

Q. How should researchers design in vivo toxicological studies to assess systemic effects of this compound?

  • Answer : Follow ATSDR’s 8-step framework for health effects studies :

Exposure routes : Prioritize inhalation (aerosolized) and oral (gavage) administration.

Endpoints : Monitor hepatic, renal, and respiratory effects (Table B-1) .

Dose optimization : Use subacute (14-day) and subchronic (90-day) exposure models.

Biomarkers : Measure urinary metabolites (e.g., naphthyl conjugates) and serum ALT/AST for hepatotoxicity.

  • Risk of bias mitigation : Randomize dose groups, conceal allocations, and blind outcome assessments (Table C-7) .

Q. What mechanisms underlie the metabolic activation of this compound in mammalian systems?

  • Answer : Cytochrome P450 enzymes (CYP1A1/1A2) oxidize the naphthalene ring, forming reactive epoxides that bind to DNA/proteins. The bromoethyl group undergoes glutathione (GSH) conjugation, detectable via LC-MS/MS. Key steps:

  • Phase I metabolism : Epoxidation at the 1,2- or 2,3-positions.
  • Phase II detoxification : GSH transferase-mediated conjugation.
  • Experimental validation : Use 14C^{14}C-labeled analogs for metabolic tracking in hepatocyte models .

Q. How can researchers resolve contradictions in reported genotoxicity data for brominated naphthalene derivatives?

  • Answer : Apply ATSDR’s confidence-rating system :

  • High-confidence studies : Randomized, blinded, and peer-reviewed (e.g., Ames test with S9 metabolic activation).
  • Low-confidence studies : Exclude non-peer-reviewed or inadequately controlled data.
  • Meta-analysis : Use PRISMA guidelines to synthesize results from heterogeneous datasets, prioritizing studies with standardized OECD protocols .

Methodological Guidelines

  • Systematic Reviews : Use ATSDR’s 8-step process (), including risk-of-bias assessment (Tables C-6/C-7) .
  • In Silico Predictions: Combine QSAR models for toxicity (e.g., EPA TEST) with molecular docking to identify metabolic hotspots .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.